1,8-芘二胺

描述

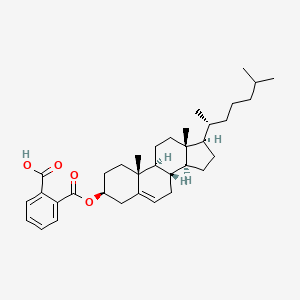

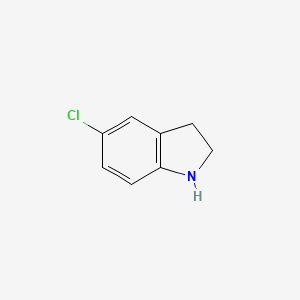

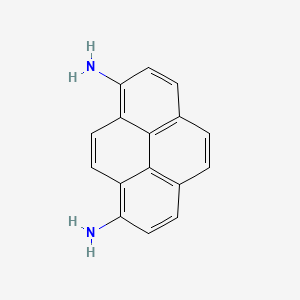

1,8-Pyrenediamine, also known as 1,8-diaminopyrene, is a polycyclic aromatic hydrocarbon (PAH) found in a variety of natural environments, including coal tar, crude oil, and wood smoke. It is a colorless, crystalline solid that has a strong aromatic odor. 1,8-Pyrenediamine is a known environmental pollutant and is classified as a hazardous substance according to the U.S. Environmental Protection Agency (EPA). It is also a potent mutagen and carcinogen, and has been linked to various types of cancer.

科学研究应用

Organic Light Emitting Diode (OLED) Development

1,8-Diaminopyrene has been explored in the field of optoelectronics , particularly in the development of OLEDs . OLEDs are used in displays and light sources, contributing to energy conservation as they do not require a backlight for displays. The interaction between metal and organic ligands in metal-organic compounds like 1,8-Diaminopyrene can result in different optical and electronic properties, making them suitable for use in OLEDs as pure emitting layers or dopant materials .

Supercapacitors and Energy Storage

In the realm of energy storage , 1,8-Diaminopyrene-modified reduced graphene oxide composites have shown promise as novel electrode materials for supercapacitors . These composites exhibit significantly better performance compared to pristine reduced graphene oxide, with higher capacitance and energy density, as well as excellent electrochemical stability, indicating potential for high-performance energy storage applications .

Medical Applications

1,8-Diaminopyrene has been used as an initiator in the synthesis of pyrene-functionalized polytyrosine , which exhibits aggregation-induced emission properties . This material has potential applications in medical fields, such as drug delivery systems, due to its ability to disperse carbon nanotubes and form hydrogen bonds with poly(4-vinylpyridine) (P4VP), which could be used for creating supramolecular systems .

Environmental Science

In environmental science, the focus is on developing green and sustainable technologies. 1,8-Diaminopyrene-modified materials have been studied for their use in supercapacitors, which can deliver electrical energy quickly and efficiently, serving as a supplement to batteries and supporting the use of non-fossil energy sources .

Materials Science

1,8-Diaminopyrene’s role in materials science is highlighted by its incorporation into graphene-based composites for enhanced electroactive properties . These materials are crucial for the fabrication of devices that require high electron conductivity, flexibility, and electrochemical stability, such as wearable devices .

Analytical Chemistry

In analytical chemistry, 1,8-Diaminopyrene is used in high-performance liquid chromatography (HPLC) with chemiluminescence detection for the sensitive determination of various aminopyrenes . This method allows for the precise analysis of these compounds in complex mixtures, which is essential for environmental monitoring and other analytical applications .

作用机制

Target of Action

This compound, also known as 1,8-Diaminopyrene, is a chemical substance with potential applications in various fields . .

Mode of Action

The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain largely unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

属性

IUPAC Name |

pyrene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYOXQBERINFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184358 | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Pyrenediamine | |

CAS RN |

30269-04-6 | |

| Record name | 1,8-Pyrenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,8-Diaminopyrene in the context of environmental pollutants?

A: 1,8-Diaminopyrene is a significant metabolite of 1,8-dinitropyrene, a potent mutagen and carcinogen found in diesel exhaust and airborne particulates. [, ] Research indicates that intestinal microflora in humans, rats, and rhesus monkeys can metabolize 1,8-dinitropyrene into 1,8-diaminopyrene. [] This metabolic pathway is of interest because 1,8-diaminopyrene exhibits significantly lower mutagenicity compared to its parent compound. [] This suggests a potential detoxification route for 1,8-dinitropyrene within the body.

Q2: How does 1,8-dinitropyrene transform into 1,8-diaminopyrene, and what is the toxicological relevance of this transformation?

A: The conversion of 1,8-dinitropyrene to 1,8-diaminopyrene primarily occurs through a reductive metabolic pathway. [, ] This process involves reducing the nitro groups (NO2) on 1,8-dinitropyrene to amino groups (NH2), resulting in the formation of 1,8-diaminopyrene.

Q3: Has 1,8-Diaminopyrene been investigated for applications beyond its role as a metabolite?

A: Yes, 1,8-Diaminopyrene derivatives have shown promise as potential organic luminescent substances, particularly for use in organic light-emitting diodes (OLEDs). [] These derivatives, modified with aryl substituents at the nitrogen atoms, exhibit strong luminescence and high solubility in organic solvents, making them suitable for solution-based OLED fabrication processes like inkjet printing. []

Q4: What analytical techniques are crucial for studying 1,8-Diaminopyrene and related compounds?

A: High-performance liquid chromatography (HPLC) plays a key role in separating and identifying 1,8-Diaminopyrene and other metabolites of 1,8-dinitropyrene. [, ] Researchers utilize the distinct retention times of these compounds on the HPLC column to isolate and quantify them from complex biological samples.

Q5: Can you explain the formation and significance of DNA adducts in the context of 1,8-dinitropyrene metabolism?

A: Research demonstrates that when Salmonella typhimurium TA98NR bacteria metabolize 1,8-dinitropyrene, a specific DNA adduct forms. [] This adduct, identified as 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, is generated when a metabolite of 1,8-dinitropyrene, likely N-hydroxyl-1-amino-8-nitropyrene, reacts with the DNA base guanine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)